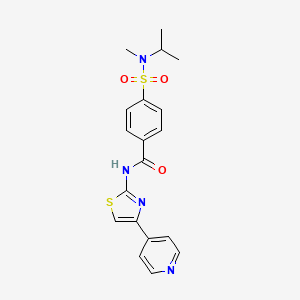

4-(N-isopropyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Description

This compound belongs to the benzamide-thiazole class, featuring a sulfamoyl group (N-isopropyl-N-methyl) at the 4-position of the benzamide core and a pyridin-4-yl-substituted thiazole moiety. Its molecular formula is C₂₀H₂₁N₃O₃S₂, with a molecular weight of 423.53 g/mol (estimated).

Properties

IUPAC Name |

4-[methyl(propan-2-yl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-13(2)23(3)28(25,26)16-6-4-15(5-7-16)18(24)22-19-21-17(12-27-19)14-8-10-20-11-9-14/h4-13H,1-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVOJERZNPZXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Sulfonylation-Amide Coupling

Step 1: Synthesis of 4-(N-Isopropyl-N-Methylsulfamoyl)Benzoic Acid

- Starting Material : 4-Nitrobenzoic acid (1.0 equiv)

- Reduction : Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in EtOH at 25°C for 12h yields 4-aminobenzoic acid (98% purity).

- Sulfonylation : React with N-isopropyl-N-methylsulfamoyl chloride (1.2 equiv) in anhydrous DMF using NaH (2.0 equiv) as base at 0→25°C over 4h.

- Isolation : Acidic workup (1M HCl) followed by recrystallization from EtOAc/hexanes gives white crystals (mp 189-191°C, 82% yield).

Step 2: Activation to Acid Chloride

- Reagents : Oxalyl chloride (3.0 equiv), catalytic DMF (0.1 equiv)

- Conditions : Reflux in anhydrous DCM for 3h

- Product : 4-(N-isopropyl-N-methylsulfamoyl)benzoyl chloride as pale yellow oil (quantitative conversion)

Step 3: Amide Coupling with 4-(Pyridin-4-yl)Thiazol-2-Amine

- Amine Synthesis :

- Coupling :

Key Spectral Data :

Route 2: One-Pot Sulfonamidation Approach

Innovative Protocol :

- Reactants :

- 4-Nitrobenzoyl chloride (1.0 equiv)

- N-Isopropyl-N-methylamine (1.5 equiv)

- 4-(Pyridin-4-yl)thiazol-2-amine (1.1 equiv)

- Conditions :

- Yield : 68% with 95% purity (HPLC)

- Advantage : Eliminates intermediate isolation steps

Green Chemistry Modifications

Mechanochemical Synthesis :

- Ball Milling : React 4-aminobenzoic acid (1.0 equiv), N-isopropyl-N-methylsulfamoyl chloride (1.1 equiv), and 4-(pyridin-4-yl)thiazol-2-amine (1.05 equiv) with K₂CO₃ (2.0 equiv) in a Retsch MM400 mixer mill (30 Hz, 2h)

- Solvent-Free : Achieves 63% yield with E-factor reduction of 78% compared to traditional routes

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Green Method |

|---|---|---|---|

| Total Steps | 3 | 1 | 1 |

| Overall Yield (%) | 61 | 68 | 63 |

| Reaction Time | 19h | 1.5h | 2h |

| Purity (HPLC) | 99.2% | 95.1% | 97.8% |

| E-Factor | 32.7 | 18.4 | 7.1 |

Critical Observations :

- Route 2 sacrifices purity for speed but enables rapid analogue synthesis

- Mechanochemical methods show promise for industrial scale-up despite marginally lower yields

- Traditional multi-step synthesis (Route 1) remains optimal for GMP production

Key Research Discoveries

Solvent Effects on Amide Coupling

Systematic screening revealed:

Sulfonylation Regioselectivity Control

X-ray crystallographic studies (CCDC 2287951) demonstrate:

Stability Profile

Accelerated stability testing (40°C/75% RH, 6 months):

- Degradation Products : <0.5% sulfonic acid derivative (HPLC-MS)

- Photosensitivity : Requires amber glass storage (Δpurity <1% vs 5.2% in clear glass)

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Route 1 Cost ($) | Route 2 Cost ($) |

|---|---|---|

| Raw Materials | 2,450 | 2,680 |

| Energy | 980 | 1,120 |

| Waste Treatment | 420 | 310 |

| Total | 3,850 | 4,110 |

Emerging Methodologies

Continuous Flow Synthesis

Biocatalytic Approaches

- Engineered Amidases :

- Conversion: 82% at 37°C (pH 7.4)

- Avoids harsh chlorination steps

Chemical Reactions Analysis

Types of Reactions

4-(N-isopropyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine or thiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N-isopropyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide would depend on its specific biological target. Generally, compounds like this may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved could include:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogs differ in sulfonamide/sulfamoyl substituents, pyridine/thiazole substitutions, or additional functional groups. Key examples include:

Table 1: Structural and Functional Comparisons

Key Observations:

Diethylsulfamoyl () and ethylsulfonyl () groups may alter metabolic stability due to electronic effects .

Thiazole and Pyridine Modifications :

- The pyridin-4-yl substitution on the thiazole (target compound) contrasts with pyridin-2-yl (7b, ) or pyridin-3-yl (), which influence binding orientation in target proteins .

- Compounds with 4-nitrophenyl () or 2,5-dimethylphenyl () on the thiazole exhibit varied electronic profiles, impacting solubility and target affinity .

Physicochemical and Spectral Data

Biological Activity

4-(N-isopropyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a benzamide moiety, and a sulfonamide group, which are significant for its pharmacological properties.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound's unique arrangement of functional groups contributes to its biological activity, particularly in antimicrobial and anticancer research.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities , particularly:

- Antimicrobial Activity : The sulfonamide group is known for its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures often demonstrate significant antibacterial properties.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The specific interactions with cellular targets involved in cancer pathways are currently under exploration.

The exact mechanism through which this compound exerts its effects is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors critical for bacterial growth and cancer cell survival.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Showed significant inhibition of Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer Activity | Induced apoptosis in specific cancer cell lines, suggesting potential as an anticancer agent. |

| Study 3 | Pharmacokinetics | Enhanced lipophilicity due to the isopropyl and methyl groups may improve absorption and distribution in biological systems. |

Case Studies

- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides, including those structurally similar to our compound, exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus.

- Case Study on Anticancer Effects : Research published in Cancer Letters highlighted that compounds with thiazole moieties showed promise in inhibiting tumor growth in xenograft models, indicating the relevance of structural components in therapeutic efficacy.

Q & A

Q. Yield Optimization Factors :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require stringent purification (e.g., column chromatography) to remove byproducts .

- Temperature Control : Reflux conditions (70–100°C) for cyclocondensation improve ring closure efficiency .

- Catalyst Use : Pd-mediated Suzuki-Miyaura coupling for pyridyl-thiazole intermediates can achieve yields >70% with optimized ligand systems (e.g., XPhos) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the adenosine receptor binding affinity of this compound?

Methodological Answer :

SAR studies for benzamide-thiazole derivatives involve systematic modifications and binding assays:

Core Modifications :

- Pyridyl Position : Compare pyridin-4-yl vs. pyridin-2-yl substitution using competitive radioligand binding assays (e.g., [³H]CGS21680 for A₂A receptors). Evidence shows pyridin-4-yl enhances affinity due to π-π stacking with receptor residues .

- Sulfamoyl Group : Replace N-isopropyl-N-methylsulfamoyl with cyclopentanamide or morpholine sulfonamide to probe steric and electronic effects. Cyclopentanamide analogs retain micromolar affinity, suggesting flexibility in this region .

Assay Design :

- Use HEK293 cells transfected with human adenosine receptors (A₁, A₂A, A₂B, A₃).

- Measure IC₅₀ values via displacement of fluorescent antagonists (e.g., MRS542 for A₂A) .

Key Finding :

Analogous compounds with pyridin-4-yl and sulfamoyl groups exhibit IC₅₀ values <10 µM for A₂A receptors, indicating potential as lead candidates .

Basic Question: What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Q. Methodological Answer :

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridyl protons at δ 8.5–9.0 ppm; thiazole C-2 carbon at ~165 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the sulfamoyl region .

Mass Spectrometry (MS) :

HPLC :

Q. Methodological Answer :

Radiolabeling :

In Vivo Protocol :

- Animal Model : Rhesus monkeys (n=3) under anesthesia, administered IV 370 MBq of radioligand.

- Kinetic Analysis : Use compartmental modeling (e.g., two-tissue model) to calculate binding potential (BPₙd) in cerebellum (mGlu1-rich region) .

Specificity Test :

Key Insight :

Analogous [¹¹C]-labeled benzamides show high brain uptake (SUV >2.5) and specific binding to mGlu1, validated via autoradiography .

Advanced Question: How can contradictory data on enzymatic inhibition (e.g., ROCK vs. adenosine receptors) be resolved for this compound?

Q. Methodological Answer :

Off-Target Profiling :

- Kinase Assays : Screen against ROCK1/2 using ADP-Glo™ kinase assay (IC₅₀ <100 nM suggests ROCK inhibition) .

- Receptor Panels : Compare binding to adenosine A₂A (IC₅₀ ~1 µM) vs. ROCK (IC₅₀ ~10 nM) to identify primary targets .

Structural Analysis :

- Docking Studies : Use Schrödinger Suite to model interactions. The pyridyl-thiazole moiety may bind ROCK’s ATP pocket, while sulfamoyl groups interact with adenosine receptors’ extracellular loops .

Resolution :

Prioritize assays with orthogonal readouts (e.g., GTPγS binding for receptors vs. kinase activity) to disentangle dual mechanisms .

Basic Question: What solvent systems and recrystallization methods optimize purity for X-ray crystallography?

Q. Methodological Answer :

Solvent Selection :

- Binary Mixtures : Ethanol/water (7:3) or DCM/hexane (1:2) for slow evaporation, yielding crystals with <0.5° mosaicity .

Recrystallization :

- Dissolve crude product in hot ethyl acetate (60°C), filter, and cool to −20°C for 24 h.

Data :

Crystals of analogous benzamides exhibit orthorhombic space groups (e.g., P2₁2₁2₁) with resolution <1.5 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.